(5-アミノ-1,3,4-チアゾール-2-イル)メタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

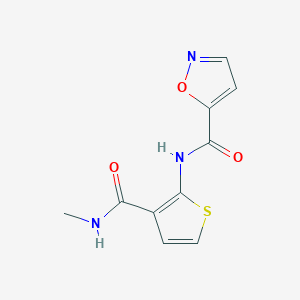

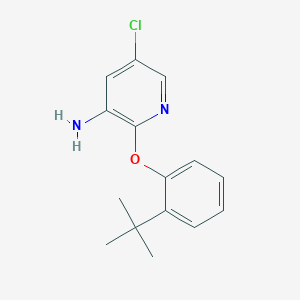

“(5-Amino-1,3,4-thiadiazol-2-yl)methanol” is a chemical compound that belongs to the class of organic compounds known as 1,3,4-thiadiazoles . The molecular formula of this compound is CHNOS and it has an average mass of 131.156 Da .

Synthesis Analysis

The synthesis of derivatives of “(5-Amino-1,3,4-thiadiazol-2-yl)methanol” has been reported in several studies . For instance, one study described the synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another study reported the synthesis of imines 5-amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamide derivatives from various aromatic aldehydes and substituted benzoyl acetazolamides .Molecular Structure Analysis

The molecular structure of “(5-Amino-1,3,4-thiadiazol-2-yl)methanol” and its derivatives plays a crucial role in their pharmacological activities . The presence of the =N-C-S- moiety and the strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

The chemical reactions involving “(5-Amino-1,3,4-thiadiazol-2-yl)methanol” and its derivatives have been studied in the context of their synthesis . The reactions typically involve the formation of new bonds and functional groups, which can significantly alter the properties and activities of the resulting compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “(5-Amino-1,3,4-thiadiazol-2-yl)methanol” and its derivatives can be inferred from their molecular structure and synthesis . For instance, one derivative was reported to have a melting point of 194–196°C and a molecular weight of 326.39 g/mol .科学的研究の応用

ウレアーゼ阻害剤

この化合物は、新規な2-((5-アミノ-1,3,4-チアゾール-2-イル)チオ)-N-アリールアセトアミド誘導体の設計および合成に使用され、それらのウレアーゼ阻害活性について評価されています . 合成された化合物は、ヘリコバクター・ピロリ菌の生存に不可欠なウレアーゼ酵素に対して高い活性を示しました .

抗酸化剤

一連のイミンである5-アミノ-1,3,4-チアゾール-2-[(N-置換ベンゾイル)]スルホンアミド誘導体を合成し、その抗酸化活性とフリーラジカルスカベンジング活性を評価しました . これらの化合物は有望な結果を示し、酸化ストレスに対抗する潜在的な用途を示唆しています .

抗癌剤

上記と同じイミンシリーズを、MTTアッセイによりHEK 293(ヒト表皮腎臓細胞株)、BT474(乳癌細胞株)、NCI-H226(肺癌細胞株)に対して細胞毒性活性を評価しました . 合成された化合物のいくつかは、インジスラムと比較して中等度の細胞毒性を示しました .

抗菌剤

(5-アミノ-1,3,4-チアゾール-2-イル)メタノールとチアミリンフマル酸による処理は、MRSAに感染したマウスの用量依存的な保護と生存につながりました . これは、この化合物が細菌感染の治療に潜在的に使用できることを示唆しています .

抗ウイルス剤

この化合物の誘導体は、エファビレンツと比較して限定的な抗HIV活性を示しました . しかし、それらは、新規な強力な非ヌクレオシド系抗ウイルス薬の探索における今後の修飾の基礎となり得る可能性があります .

作用機序

Target of Action

Similar compounds have been shown to exhibit antioxidant and anticancer activity, suggesting potential targets could be related to these biological processes .

Mode of Action

It’s worth noting that similar compounds have been shown to induce growth inhibition in certain cell lines, suggesting a potential interaction with cellular growth pathways .

Biochemical Pathways

Based on the observed antioxidant and anticancer activities of similar compounds, it can be inferred that this compound may interact with pathways related to oxidative stress and cell proliferation .

Result of Action

Similar compounds have been shown to exhibit antioxidant and anticancer activities, suggesting potential effects at the molecular and cellular levels .

将来の方向性

The future research directions for “(5-Amino-1,3,4-thiadiazol-2-yl)methanol” and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . For instance, given their demonstrated urease inhibitory and anticancer activities, these compounds could be further evaluated as potential candidates for the development of new drugs .

生化学分析

Biochemical Properties

The biochemical properties of (5-Amino-1,3,4-thiadiazol-2-yl)methanol are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes and proteins, potentially influencing their function

Cellular Effects

(5-Amino-1,3,4-thiadiazol-2-yl)methanol can have various effects on cellular processes. For instance, it has been found to exhibit cytotoxic activity against certain cancer cell lines It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

(5-amino-1,3,4-thiadiazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c4-3-6-5-2(1-7)8-3/h7H,1H2,(H2,4,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCCVQJLYSKFBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56951-58-7 |

Source

|

| Record name | (5-amino-1,3,4-thiadiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2579407.png)

![N1-(2-(diethylamino)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2579410.png)

![1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2579415.png)

![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2579416.png)

![[(4-acetylphenyl)carbamoyl]methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate](/img/structure/B2579417.png)

![N-(4-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2579419.png)

![N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2579424.png)